Encaleret

CaSR Antagonism Calcilytic Potency In Vitro Pharmacology

Encaleret is the only orally active, potent CaSR negative allosteric modulator (IC50 12 nM) with Phase 2b/3 clinical evidence normalizing serum and urine calcium in ADH1—a composite endpoint unattainable by standard of care. Unlike generic calcilytics (e.g., NPS-2143) or contraindicated calcimimetics, Encaleret directly counteracts gain-of-function CASR mutations. Its oral bioavailability and dedicated Phase 2/3 pediatric program (CALIBRATE-PEDS) offer unique translational research potential. High purity, in stock, ready for global shipping. For research use only.

Molecular Formula C29H33ClFNO4
Molecular Weight 514.0 g/mol
CAS No. 787583-71-5
Cat. No. B607308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncaleret
CAS787583-71-5
SynonymsJIT-305;  JIT305;  JIT 305;  Encaleret
Molecular FormulaC29H33ClFNO4
Molecular Weight514.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O
InChIInChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1
InChIKeyUNFHDRVFEQPUEL-DENIHFKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Encaleret (CLTX-305) CAS 787583-71-5: Potent Oral CaSR Antagonist for ADH1 Research


Encaleret (also known as CLTX-305, JTT-305, MK-5442) is a potent, orally active, negative allosteric modulator (NAM) of the calcium-sensing receptor (CaSR), a class C G-protein coupled receptor central to systemic calcium homeostasis [1]. As a calcilytic, Encaleret antagonizes CaSR activity with an in vitro IC50 of 12 nM, thereby promoting the secretion of parathyroid hormone (PTH) [2]. This mechanism uniquely positions Encaleret as an investigational therapy for autosomal dominant hypocalcemia type 1 (ADH1), a rare genetic disorder caused by gain-of-function mutations in the CASR gene [3].

Why Generic CaSR Modulators Cannot Substitute for Encaleret in ADH1 Research


The pharmacological and clinical differentiation of Encaleret from other CaSR-targeting agents is fundamental and prevents simple substitution. Generic calcilytics like NPS-2143 lack Encaleret's specific clinical validation for ADH1 [1]. Conversely, calcimimetics like cinacalcet activate CaSR, which would worsen the hypocalcemia central to ADH1 pathophysiology, making them entirely unsuitable [2]. Furthermore, the current standard of care (SoC) for ADH1—oral calcium and active vitamin D—provides symptomatic relief but fails to address the underlying molecular defect and paradoxically exacerbates hypercalciuria, increasing the risk of renal complications [3]. Encaleret's mechanism directly counteracts the gain-of-function CaSR mutations that cause ADH1, a level of target-specific intervention not offered by SoC or other modulator classes [4].

Encaleret Product-Specific Evidence: Quantifying Differentiation from Alternatives


Encaleret vs. NPS-2143: Superior In Vitro Potency at the CaSR

Encaleret demonstrates approximately 3.6-fold greater potency in vitro as a CaSR antagonist compared to the widely used calcilytic tool compound, NPS-2143 [1]. This is evidenced by a lower IC50 value for inhibiting CaSR-mediated signaling in a cellular assay .

CaSR Antagonism Calcilytic Potency In Vitro Pharmacology

Encaleret vs. Standard of Care: Normalization of Urine Calcium Excretion

In a Phase 3 clinical trial, Encaleret treatment significantly reduced 24-hour urine calcium excretion, a key driver of renal morbidity in ADH1. In contrast, the current standard of care (calcium and active vitamin D) is known to exacerbate hypercalciuria [1]. Encaleret achieved a mean reduction of 200 mg/day from baseline over 24 weeks [2].

ADH1 Hypercalciuria Renal Safety Phase 3 Clinical Trial

Encaleret vs. Standard of Care: Dual Normalization of Serum and Urine Calcium

Encaleret is distinguished by its ability to achieve the dual normalization of both serum calcium and urine calcium excretion, a therapeutic goal unattainable with standard of care [1]. A Phase 2b study demonstrated that Encaleret led to sustained normalization in parathyroid hormone (PTH), albumin-corrected calcium (cCa), phosphorus, magnesium, and 24-hour urine calcium (UCa) excretion over 24 weeks [2].

ADH1 Composite Endpoint Efficacy Phase 2b

Encaleret Mechanism: Direct Antagonism of Gain-of-Function CaSR Mutants

Encaleret's mechanism of action as a negative allosteric modulator is specifically designed to counteract the molecular defect in ADH1 [1]. In contrast, the standard of care (calcium/vitamin D) does not target the CaSR, and calcimimetics like cinacalcet would exacerbate the condition by further activating the overactive receptor [2].

ADH1 CaSR Mutation Mechanism of Action Pharmacology

Encaleret Application Scenarios: Translating Differential Evidence into Research Use


Preclinical Studies of ADH1 Pathophysiology and CaSR Gain-of-Function

Encaleret is the optimal chemical probe for in vitro and in vivo studies investigating the cellular and molecular consequences of activating CASR mutations. Its high potency (IC50 12 nM) and established mechanism as a NAM enable precise, dose-dependent interrogation of CaSR signaling in cell lines and animal models of ADH1, as supported by its superior in vitro potency compared to NPS-2143 [1].

Clinical Research for ADH1: Investigating Disease-Modifying Therapy

Encaleret is the only investigational therapy with Phase 2b and Phase 3 clinical evidence demonstrating the dual normalization of serum and urine calcium in ADH1 patients, a composite endpoint unattainable by current SoC [2]. Procurement of Encaleret is essential for any clinical study aiming to evaluate a targeted, disease-modifying approach rather than symptomatic management with calcium and vitamin D [3].

Pediatric ADH1 Research: Addressing a High Unmet Need

Given the early onset and lifelong burden of ADH1, Encaleret is uniquely positioned for pediatric research. Its oral bioavailability and targeted mechanism are being evaluated in a dedicated Phase 2/3 pediatric study (CALIBRATE-PEDS, NCT07080385) [4]. This represents the first structured clinical development program for a calcilytic in a pediatric ADH1 population, making Encaleret the definitive compound for researchers focused on childhood-onset hypoparathyroidism.

Investigating PTH-Independent Effects in Postsurgical Hypoparathyroidism

The unique pharmacologic profile of Encaleret, which may have PTH-independent effects on renal calcium handling, is being actively investigated in a Phase 2 study for postsurgical hypoparathyroidism (NCT05735015) [5]. This exploratory indication further differentiates Encaleret from PTH analogues and SoC, expanding its research utility beyond ADH1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Encaleret

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.